4-Ethynylquinoline
Overview
Description
4-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da .
Synthesis Analysis
The synthesis of this compound involves a heterocoupling reaction between n-chloroquinolines and 2-methyl-3-butyn-2-ol, catalyzed by palladium . The transformation of n-ethynylquinolines into their corresponding 1,4-bis [n’- (quinolyl)]buta-1,3-diynes is achieved through an oxidative dimerization reaction catalyzed by cuprous chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom .
Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 282.4±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 50.0±3.0 kJ/mol, and it has a flash point of 120.0±12.4 °C . The index of refraction is 1.650, and it has a molar refractivity of 49.2±0.4 cm3 .
Scientific Research Applications
Electrogenerated Chemiluminescence Studies
4-Ethynylquinoline has been studied for its potential in electrogenerated chemiluminescence (ECL). Elangovan et al. (2004) synthesized derivatives of ethynylquinoline to investigate the effects of positional isomerism on their photophysical properties, with a focus on ECL. These studies are crucial for understanding how structural variations in molecules like this compound can influence their electronic properties and potential applications in areas like sensing and imaging (Elangovan et al., 2004).
Synthesis and Chemical Properties
Research by Schmidt et al. (2016) explored the synthesis of this compound derivatives and their subsequent transformation into mesomeric betaines. These studies provide insights into the chemical behavior of this compound and its derivatives, which are important for understanding their reactivity and potential applications in chemical synthesis (Schmidt et al., 2016).
Antimalarial Drug Development
Parhizgar & Tahghighi (2017) discussed the importance of the quinoline ring in antimalarial drugs, focusing on the synthesis of new analogues of chloroquine and amodiaquine. This research is significant for developing new antimalarial drugs, particularly in the context of drug resistance, where modifications of the quinoline scaffold, such as in this compound, could play a crucial role (Parhizgar & Tahghighi, 2017).
Use in Animal Feed as Antioxidants
Blaszczyk et al. (2013) studied ethoxyquin, a derivative of quinoline, for its use as an antioxidant in animal feed. Although not directly about this compound, this research highlights the broader applications of quinoline derivatives in areas like agriculture and animal husbandry (Blaszczyk et al., 2013).
Palladium-Catalyzed Synthesis
Liu et al. (2013) reported on the use of palladium catalysis for synthesizing 4-halo-2-aminoquinolines from 2-ethynylanilines and isocyanides. This method is important for the efficient synthesis of this compound derivatives, which have potential applications in pharmaceuticals and material science (Liu et al., 2013).
Cancer Treatment Research
Research on chloroquine and hydroxychloroquine, which share a structural relation to this compound, has been explored for potential anti-cancer properties. Verbaanderd et al. (2017) discussed the repurposing of these drugs in cancer therapy, emphasizing the need for further clinical investigations. This research area is significant as it opens possibilities for using quinoline derivatives, like this compound, in developing new cancer treatments (Verbaanderd et al., 2017).
Fluorescent Thermometer Development
In a study by Cao et al. (2014), a derivative of quinoline was used to create a ratiometric fluorescent thermometer with a mega-Stokes shift. The research demonstrated the potential of quinoline derivatives in developing advanced materials for temperature sensing, which could be relevant for this compound in similar applications (Cao et al., 2014).
Synthesis of Functionalized Isoquinolines
Yang et al. (2017) described the use of silver catalysis in transforming N-sulfonyl-4-(2-(ethynyl)aryl)-1,2,3-triazoles into diverse functionalized isoquinolines. This research is significant for synthetic chemistry, particularly in the context of creating complex organic molecules like those based on this compound (Yang et al., 2017).
Safety and Hazards
Mechanism of Action
The quinoline class of antimicrobials exerts its antimicrobial actions through inhibiting DNA gyrase and Topoisomerase IV that in turn inhibits synthesis of DNA and RNA .
In terms of pharmacokinetics, the properties of a specific quinoline compound would depend on its exact structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) would vary .
The molecular and cellular effects of a quinoline compound would depend on its specific targets and mode of action. For example, if a quinoline compound targets a specific enzyme in a cell, it could inhibit the function of that enzyme, leading to changes in the cell’s behavior .
Environmental factors can also influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves .
Biochemical Analysis
Biochemical Properties
4-Ethynylquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound has been shown to bind to DNA and RNA, potentially interfering with nucleic acid functions and gene expression .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect cellular redox states and signaling pathways that depend on oxidative stress. This compound also impacts gene expression by binding to nucleic acids, leading to changes in the transcriptional activity of various genes. Furthermore, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which can lead to altered drug metabolism and potential drug-drug interactions. Additionally, this compound can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to the formation of adducts that can disrupt normal cellular functions. The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as it can induce oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential therapeutic and toxicological implications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to exhibit minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxicity, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s ability to generate ROS and form covalent adducts with cellular macromolecules .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized to various hydroxylated and conjugated forms, which can then be excreted from the body. The interaction with cytochrome P450 enzymes can also lead to the formation of reactive metabolites that can further interact with cellular components, leading to potential toxic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, which facilitate its uptake and distribution within different cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical and pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA, affecting gene expression and nucleic acid functions. Additionally, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and induce oxidative stress. The targeting signals and post-translational modifications that direct this compound to specific subcellular compartments are essential for understanding its mechanism of action .
Properties
IUPAC Name |
4-ethynylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-7-8-12-11-6-4-3-5-10(9)11/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBICKOJBASGMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90487321 | |
Record name | 4-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-52-0 | |
Record name | 4-Ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90487321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using a ruthenium catalyst in the synthesis of 4-ethynylquinoline complexes?
A1: The research highlights the use of a cationic butatrienylidene-ruthenium complex, specifically [Ru(CCCCH2)(PPh3)2(η-C5H5)]+, as a precursor for the synthesis of this compound complexes. [, ] This suggests that the ruthenium complex acts as a catalyst, facilitating the addition of aromatic imines to the butatrienylidene ligand. This approach offers a novel route to obtain complexes containing this compound or 1-azabuta-1,3-diene ligands.
Q2: What structural information about the synthesized complexes is provided in the research?
A2: The research provides detailed structural characterization of two specific complexes formed through this reaction: []
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